N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
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Description
“N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide” is a derivative of quinazoline, a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Synthesis Analysis
The synthesis of quinazoline derivatives involves various chemical reactions. For instance, a series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines .Molecular Structure Analysis
Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . Quinazolinones, oxidized quinazolines, are promising compounds with a wide range of biological activities .Chemical Reactions Analysis
Quinazoline derivatives undergo various chemical reactions during their synthesis. For example, phenyltriazole and 2-amioquinazoline hybrids were found to be active against certain human cancer cell lines .Mechanism of Action
Target of Action
The compound N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is an analog of AKB48, a synthetic cannabinoid . Synthetic cannabinoids like AKB48 generally display high affinity for the peripheral cannabinoid (CB2) receptor but greatly reduced affinity for the central cannabinoid (CB1) receptor .
Mode of Action
Given its structural similarity to akb48, it is likely that it interacts with the cb2 receptor . The interaction of synthetic cannabinoids with CB2 receptors can lead to a variety of physiological effects, including analgesia, immune modulation, and anti-inflammatory effects .
Biochemical Pathways
The activation of cb2 receptors by synthetic cannabinoids can affect various signaling pathways, including the inhibition of adenylate cyclase and modulation of mitogen-activated protein kinase (mapk) pathways .
Pharmacokinetics
Synthetic cannabinoids typically undergo extensive metabolism in the liver, leading to the formation of multiple metabolites . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
Activation of cb2 receptors by synthetic cannabinoids can lead to various cellular responses, including decreased cyclic amp levels, modulation of ion channels, and altered gene transcription .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and pH . Additionally, the compound’s action and efficacy could be influenced by the physiological environment, including the presence of other drugs or substances, the individual’s metabolic rate, and the expression levels of CB2 receptors.
Future Directions
New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that “N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide” and similar compounds could have potential applications in cancer therapy.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-14-6-3-12(4-7-14)11-21-18(24)13-5-8-15-16(10-13)22-17-2-1-9-23(17)19(15)25/h3-8,10H,1-2,9,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTFWRLCAUKROE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=C(C=C4)F)C(=O)N2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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